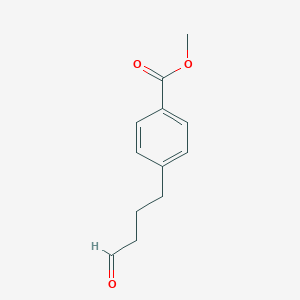

Methyl 4-(4-oxobutyl)benzoate

Overview

Description

Methyl 4-(4-oxobutyl)benzoate is a chemical compound that belongs to the family of benzoates. It is a white crystalline powder with a chemical formula of C12H14O3. This compound is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis of Organic Compounds : Methyl 4-(4-oxobutyl)benzoate has been used in the synthesis of 3,5-unsubstituted 4-O-benzyl tetramates, which are important intermediates in organic synthesis (Paintner, Metz, & Bauschke, 2002).

Study of Radical Generation : It has been involved in studies assessing the generation of hydroxyl and alkoxyl radicals, crucial in understanding oxidative stress and its biological implications (Winston, Harvey, Berl, & Cederbaum, 1983).

Development of Immunoassays : this compound derivatives have been synthesized for the development of microparticle-based immunoassays, highlighting its application in the field of bioanalytical methods (Wu, Mcnally, Pilcher, Salamone, & Rashid, 1997).

Pharmacological Studies : Its derivatives have shown potential in pharmacological applications. For instance, a study identified new compounds, including a derivative of this compound, from Zanthoxylum ailanthoides, with effects on neutrophil pro-inflammatory responses (Chung et al., 2013).

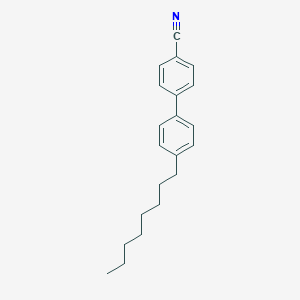

Materials Science and Photoluminescence : In materials science, derivatives of this compound have been studied for their mesomorphic behavior and photoluminescent properties, indicating its use in the development of new materials (Han, Wang, Zhang, & Zhu, 2010).

Crystal Growth Studies : It's also used in crystal growth studies, essential for understanding the physical properties of crystalline materials (Vijayan, Babu, Gunasekaran, Gopalakrishnan, & Ramasamy, 2003).

Anti-Cancer Agent Synthesis : this compound derivatives have been synthesized as potential anti-cancer agents, indicating its significance in medicinal chemistry (Soni, Sanghvi, Devkar, & Thakore, 2015).

Spectroscopic Analysis : The compound has been used in studies involving spectroscopic analysis, aiding in understanding molecular structures (Şahin, Şenöz, Tezcan, & Büyükgüngör, 2015).

Investigation in Marine Biology : this compound derivatives from marine sponges have been investigated for their cytotoxic activity, demonstrating its potential in the discovery of new bioactive compounds (Hawas et al., 2018).

Safety and Hazards

While specific safety and hazard information for “Methyl 4-(4-oxobutyl)benzoate” is not available, general safety measures for handling similar chemical compounds include washing face, hands, and any exposed skin thoroughly after handling. It is also recommended not to eat, drink, or smoke when using this product. Protective gloves, clothing, and eye/face protection should be worn .

Future Directions

Mechanism of Action

Target of Action

Methyl 4-(4-oxobutyl)benzoate is primarily used as a reagent in the preparation of Pemetrexed . Pemetrexed is an antifolate drug that targets several enzymes involved in DNA synthesis, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase .

Mode of Action

As a reagent in the synthesis of pemetrexed, it likely contributes to the formation of the active compound that inhibits the aforementioned enzymes . This inhibition disrupts DNA synthesis and cell replication, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

This compound is involved in the synthesis of Pemetrexed, which affects the folate-dependent metabolic pathways. Pemetrexed inhibits the conversion of deoxyuridylate to thymidylate in the DNA synthesis pathway . This inhibition disrupts the synthesis of DNA, RNA, and proteins, leading to cell death .

Pharmacokinetics

It is also likely to be metabolized and excreted by the body’s normal processes .

Result of Action

The primary result of the action of this compound is the synthesis of Pemetrexed, an anticancer agent . By inhibiting key enzymes in DNA synthesis, Pemetrexed disrupts the replication of cancer cells, leading to their death .

Action Environment

The action of this compound, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . .

Biochemical Analysis

Biochemical Properties

Methyl 4-(4-oxobutyl)benzoate can interact with various enzymes and proteins in biochemical reactions . It is used as a reagent in the preparation of Pemetrexed and furoxanoxyalkyl esters of Pemetrexed as antifolates and nitric oxide donors for use as anticancer agents .

Cellular Effects

It is known to influence cell function by inhibiting DNA synthesis and protein synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

methyl 4-(4-oxobutyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKOQVAJFXOJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

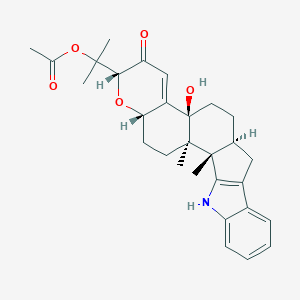

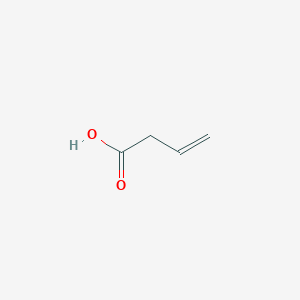

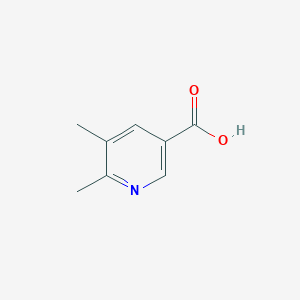

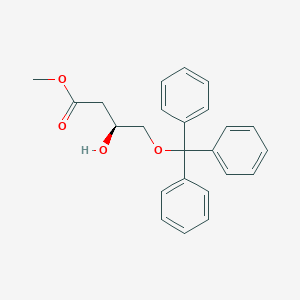

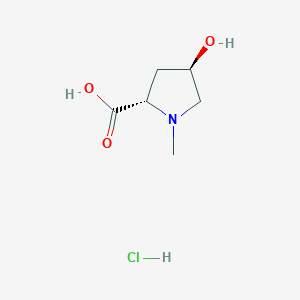

Synthesis routes and methods I

Procedure details

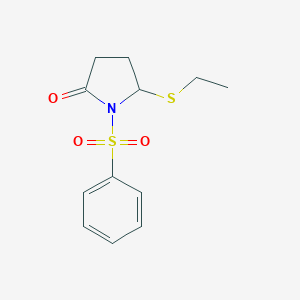

Synthesis routes and methods II

Procedure details

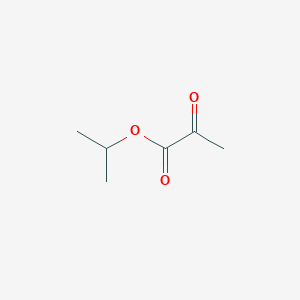

Synthesis routes and methods III

Procedure details

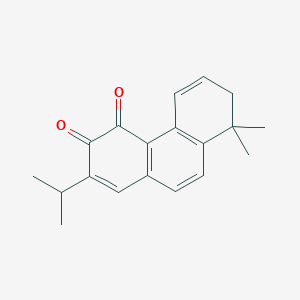

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)

![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)